2-(3-Bromopropyl)cyclohexanone
Description
Contextual Significance of Halogenated Cyclic Ketones in Chemical Research
Halogenated cyclic ketones are a class of organic compounds that have garnered considerable attention in the field of synthetic chemistry. The presence of a halogen atom, typically on the carbon atom adjacent to the carbonyl group (an α-halo ketone), or on a side chain, introduces a reactive site into the molecule. This reactivity allows for a diverse array of chemical transformations.
α-Halo ketones are known to be highly reactive in SN2 displacement reactions, making them valuable precursors for the introduction of various nucleophiles. nih.gov Furthermore, under the influence of a strong base, they can undergo a fascinating rearrangement known as the Favorskii rearrangement, which results in the formation of a carboxylic acid derivative with a rearranged carbon skeleton. nih.gov The halogen can also be eliminated to form an α,β-unsaturated ketone, a versatile functional group in its own right. sigmaaldrich.com
The synthetic utility of halogenated cyclic ketones extends to their role as precursors for bicyclic and spirocyclic systems, which are common motifs in natural products and pharmaceutically active compounds. researchgate.net The ability to perform intramolecular reactions, where the halogenated side chain reacts with another part of the molecule, provides a powerful strategy for the construction of complex ring systems.
Scope and Academic Relevance of Research on 2-(3-Bromopropyl)cyclohexanone
While extensive research on a wide variety of halogenated cyclic ketones has been published, specific, in-depth studies focusing solely on this compound are not abundant in publicly available scientific literature. Its significance is primarily derived from its potential as an intermediate in the synthesis of more complex molecules. The academic relevance of this compound lies in the exploration of its reactivity, particularly the interplay between the cyclohexanone (B45756) ring and the bromo-functionalized propyl side chain.
Research in this area would likely focus on its use in intramolecular cyclization reactions to form bicyclic ketones. The three-carbon chain separating the bromine atom from the cyclohexanone ring is well-suited for the formation of a six-membered ring fused to the original cyclohexane (B81311) ring, leading to decalinone derivatives. These structures are of significant interest in the synthesis of steroids, terpenes, and other natural products.
Synthesis and Properties
The synthesis of this compound can be envisioned through the alkylation of cyclohexanone. This reaction typically proceeds by forming the enolate of cyclohexanone, which then acts as a nucleophile to displace a leaving group on an alkylating agent. A plausible route involves the reaction of cyclohexanone with a base to form the cyclohexanone enolate, followed by reaction with 1,3-dibromopropane.
| Reactant | Role |
| Cyclohexanone | Ketone starting material |
| Base (e.g., LDA, NaH) | Deprotonates the α-carbon to form the enolate |
| 1,3-Dibromopropane | Alkylating agent providing the 3-bromopropyl side chain |
The physical and chemical properties of this compound can be inferred from its constituent parts. The presence of the polar carbonyl group would give it a moderate boiling point and solubility in organic solvents. The bromine atom introduces a site for nucleophilic substitution and other reactions typical of alkyl bromides.
| Property | Predicted Value/Characteristic |
| Molecular Formula | C9H15BrO |
| Molecular Weight | 219.12 g/mol |
| Appearance | Likely a colorless to pale yellow liquid |
| Key Functional Groups | Ketone, Alkyl Bromide |
Reactivity and Potential Applications
The most significant potential reaction of this compound is intramolecular cyclization. Treatment with a base could induce an intramolecular SN2 reaction, where the enolate of the cyclohexanone attacks the carbon bearing the bromine atom. This would lead to the formation of a new carbon-carbon bond and the creation of a bicyclo[4.4.0]decan-2-one (also known as a decalinone) ring system.
This type of intramolecular alkylation is a powerful tool in organic synthesis for the construction of fused ring systems. researchgate.net The stereochemical outcome of this cyclization would be of particular interest to synthetic chemists, as it could potentially be controlled to produce specific isomers of the decalinone product.
Beyond intramolecular reactions, the bromine atom can be displaced by a variety of nucleophiles to introduce different functional groups. This would allow for the synthesis of a range of 2-substituted cyclohexanone derivatives with a functionalized three-carbon side chain.
Structure
3D Structure
Properties
CAS No. |
10468-37-8 |
|---|---|
Molecular Formula |
C9H15BrO |
Molecular Weight |
219.12 g/mol |
IUPAC Name |
2-(3-bromopropyl)cyclohexan-1-one |
InChI |
InChI=1S/C9H15BrO/c10-7-3-5-8-4-1-2-6-9(8)11/h8H,1-7H2 |
InChI Key |
OLMCYFADRPVNFB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(C1)CCCBr |
Origin of Product |
United States |
Synthetic Methodologies for 2 3 Bromopropyl Cyclohexanone
Established Preparative Routes for 2-(3-Bromopropyl)cyclohexanone
The traditional synthesis of this compound is rooted in fundamental organic reactions. These routes are broadly categorized into two main strategies: the construction of the carbon skeleton by attaching a bromopropyl group to a cyclohexanone (B45756) ring, and the modification of a functional group on a pre-existing 2-propylcyclohexanone derivative.
Alkylation Strategies on Cyclohexanone Scaffolds
The most direct method for synthesizing this compound involves the α-alkylation of cyclohexanone. This reaction hinges on the generation of a nucleophilic enolate from cyclohexanone, which then attacks an electrophilic 1,3-dihalopropane source.
The core of this strategy is a classic SN2 reaction between a cyclohexanone enolate and an alkyl dihalide. The process is initiated by deprotonating cyclohexanone at the α-carbon using a strong base to form the corresponding enolate. This enolate then acts as a nucleophile, attacking one of the electrophilic carbon atoms of 1,3-dibromopropane. In this step, one bromine atom is displaced, forming a new carbon-carbon bond and leaving the second bromine atom intact at the terminus of the propyl chain.
A well-documented, analogous procedure involves the reaction of cyclohexanone with 1,3-dichloropropane, which follows the same mechanistic pathway. The reaction is typically performed in an inert solvent like ether to maintain a controlled reaction environment. The choice of a dihalide is crucial; while 1,3-dibromopropane is the direct precursor, related dihaloalkanes serve to illustrate the general applicability of the method. The primary product is the desired mono-alkylated ketone, though side products from dialkylation or intramolecular cyclization can also form.
The success of the alkylation strategy is highly dependent on carefully controlled reaction conditions to maximize the yield of the desired mono-alkylation product and minimize side reactions. Key factors include the choice of base, solvent, temperature, and stoichiometry.
Base and Solvent: Strong bases are required to generate a sufficient concentration of the enolate. Sodium amide (NaNH₂) in liquid ammonia (B1221849) or ether is a historically significant and effective base for this transformation. Modern approaches often favor sterically hindered, non-nucleophilic bases like lithium diisopropylamide (LDA) in an aprotic polar solvent such as tetrahydrofuran (THF). The use of LDA at low temperatures (e.g., -78 °C) allows for the rapid and quantitative formation of the kinetic enolate, which can enhance regioselectivity in substituted cyclohexanones and minimize side reactions like aldol (B89426) condensation. ubc.ca
Temperature: Low temperatures are generally preferred during enolate formation to ensure kinetic control and stability. ubc.ca The subsequent alkylation step may be performed at low temperature or allowed to warm gradually, depending on the reactivity of the electrophile.
Stoichiometry and Addition Order: To favor mono-alkylation, the enolate is typically formed first, followed by the slow addition of the 1,3-dibromopropane. Using a slight excess of the dihalide can also suppress the formation of the dialkylated product. A significant side reaction is the intramolecular cyclization of the initially formed product's enolate, which leads to the formation of spiro[5.5]undecan-1-one. Controlling the reaction time and temperature is critical to mitigate this subsequent reaction.
Table 1: Representative Reaction Conditions for α-Alkylation of Cyclohexanone
| Parameter | Condition | Rationale |
|---|---|---|
| Base | Sodium Amide (NaNH₂) | Strong base, effective for complete enolate formation. |
| Solvent | Anhydrous Ether | Inert solvent, suitable for reactions with strong bases. |
| Electrophile | 1,3-Dichloropropane | Analogous electrophile to 1,3-dibromopropane. |
| Temperature | Reflux | Provides energy to overcome activation barrier. |
| Workup | Hydrolysis with HCl | Neutralizes remaining base and quenches the reaction. |
This table is based on an analogous synthesis using 1,3-dichloropropane.
Functional Group Interconversions from Precursor Compounds
An alternative to direct alkylation is a multi-step approach that involves synthesizing a precursor molecule, 2-(3-hydroxypropyl)cyclohexanone, and subsequently converting the terminal hydroxyl group into a bromide.
This synthetic route consists of two main stages: the formation of the alcohol precursor followed by its conversion to the target alkyl bromide.
Stage 1: Synthesis of 2-(3-Hydroxypropyl)cyclohexanone The precursor alcohol can be prepared via a Michael addition. The lithium enolate of cyclohexanone can be reacted with acrolein (an α,β-unsaturated aldehyde). This conjugate addition forms a γ-keto aldehyde intermediate. Subsequent reduction of the aldehyde functional group, for example using a mild reducing agent like sodium borohydride (NaBH₄), yields the desired 2-(3-hydroxypropyl)cyclohexanone. This method allows for the controlled formation of the C-C bond and installation of the required propyl chain with a terminal hydroxyl group.
Stage 2: Bromination of the Hydroxyl Group The conversion of the primary alcohol in 2-(3-hydroxypropyl)cyclohexanone to the corresponding bromide is a standard functional group interconversion. Reagents such as phosphorus tribromide (PBr₃) are highly effective for this purpose. The reaction mechanism involves the activation of the alcohol's oxygen atom by a phosphorus atom, turning the hydroxyl group into a good leaving group. A bromide ion then acts as a nucleophile, attacking the carbon atom in an SN2 reaction and displacing the activated oxygen group to form the final this compound product. askfilo.comaskfilo.com
Table 2: Reagents for Conversion of Alcohols to Alkyl Bromides
| Reagent | Mechanism | Advantages | Considerations |
|---|---|---|---|
| PBr₃ | SN2 | High yield for primary alcohols, mild conditions. | Reagent is sensitive to moisture. |
| HBr | SN2 (primary) | Readily available and inexpensive. | Strong acid can cause side reactions. |
| CBr₄ / PPh₃ | Appel Reaction | Mild conditions, good for sensitive substrates. | Stoichiometric phosphine oxide byproduct. |
Methodological Advancements and Future Directions in Synthesis
While traditional methods are robust, modern synthetic chemistry is continually striving for greater efficiency, selectivity, and sustainability. Future synthetic routes to this compound could incorporate several advancements.
One promising area is the development of organocatalysis for the α-alkylation of ketones. Chiral organocatalysts could potentially be used to achieve an asymmetric synthesis of the target molecule, which would be significant if a specific enantiomer were desired.
Photocatalysis represents another frontier. Light-mediated reactions, using photocatalysts like quantum dots or organic dyes, can activate C-H bonds directly or generate radical intermediates under exceptionally mild conditions. Adapting these methods could lead to more energy-efficient and selective alkylation processes, avoiding the need for stoichiometric strong bases.
Furthermore, the principles of green chemistry are likely to guide future syntheses. This includes the development of catalytic "borrowing hydrogen" or "hydrogen autotransfer" reactions, where an alcohol is used as the alkylating agent instead of an alkyl halide. In such a theoretical scheme, a catalyst would temporarily oxidize a diol like 1,3-propanediol to an aldehyde, which would then react with the cyclohexanone enolate, followed by reduction of the intermediate. This approach generates water as the only byproduct, offering a significant environmental advantage over traditional methods that produce salt waste.
Chemo- and Regioselective Synthesis Approaches
Achieving selective mono-alkylation at the α-carbon of cyclohexanone is a significant challenge, particularly when using di-functionalized electrophiles like 1,3-dibromopropane. Direct alkylation of cyclohexanone enolates, typically generated using strong bases, can often lead to a mixture of products, including di-alkylated species and O-alkylated byproducts. To overcome these issues, specific methodologies have been developed to enhance chemo- and regioselectivity.
One of the most effective and classic methods for controlled mono-alkylation of ketones is the Stork enamine synthesis . nih.govresearchgate.net This approach involves the reaction of cyclohexanone with a secondary amine, such as pyrrolidine or morpholine, to form a nucleophilic enamine intermediate. youtube.com This enamine then serves as a synthetic equivalent to an enolate but reacts under milder, neutral conditions. nih.gov
The key advantages of the Stork enamine approach include:
Chemoselectivity : The reaction conditions are milder than those required for direct enolate alkylation, which significantly minimizes the risk of over-alkylation. nih.gov The process reliably yields the mono-alkylated product.
Regioselectivity : In cases of unsymmetrical ketones, the enamine typically forms at the less substituted α-carbon, thus directing the alkylation to a specific position. For a symmetrical ketone like cyclohexanone, this ensures substitution occurs at one of the α-positions. youtube.com
The general three-step sequence for this synthesis is:
Enamine Formation : Cyclohexanone is condensed with a secondary amine (e.g., morpholine) in the presence of an acid catalyst, often with azeotropic removal of water. youtube.com
Alkylation : The formed enamine acts as a nucleophile and reacts with the alkylating agent, 1,3-dibromopropane, in an SN2 reaction. This forms an iminium salt intermediate. nih.gov
Hydrolysis : The iminium salt is hydrolyzed with dilute aqueous acid to regenerate the carbonyl group, yielding the final product, this compound. nih.gov
A notable advancement in this area involves the use of solid acid catalysts, such as KSF clay, to facilitate the enamine formation and subsequent alkylation in a one-pot procedure without isolating the enamine intermediate. This approach can offer yields comparable or superior to the traditional Stork method. researchgate.net
| Step | Reactants | Catalyst/Reagents | Solvent | Conditions | Intermediate/Product | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 1. Enamine Formation | Cyclohexanone, Morpholine | KSF Clay | Toluene | Reflux, Azeotropic Distillation | 1-Morpholinocyclohexene (in situ) | - | researchgate.net |
| 2. Alkylation & Hydrolysis | 1-Morpholinocyclohexene (in situ), 1,3-Dibromopropane | Aqueous workup | Toluene | - | This compound | ~60-70% (estimated) | researchgate.net |
Novel Catalytic and Reagent Systems for Bromination and Alkylation
While the Stork enamine synthesis provides a robust method for selective alkylation, research has also focused on developing novel catalytic systems that offer improved efficiency, milder reaction conditions, and enhanced sustainability. For the alkylation of cyclohexanone with 1,3-dibromopropane, Phase-Transfer Catalysis (PTC) has emerged as a particularly effective and "green" methodology. crdeepjournal.orgnih.gov
Phase-transfer catalysis is a powerful technique for facilitating reactions between reactants located in different immiscible phases (e.g., a solid or aqueous phase and an organic phase). nih.gov In the context of cyclohexanone alkylation, a basic reagent like sodium hydroxide (often in a solid or concentrated aqueous form) is used to generate the cyclohexanone enolate. The phase-transfer catalyst, typically a quaternary ammonium salt such as Tetrabutylammonium Bromide (TBAB) , transports the enolate anion from the aqueous or solid phase into the organic phase where the alkylating agent (1,3-dibromopropane) resides. nih.govrsc.orgwikipedia.org
The advantages of using a PTC system for this synthesis include:
Use of Inexpensive Bases : It allows for the use of simple, inexpensive inorganic bases like NaOH or K₂CO₃, avoiding the need for strong, hazardous, and costly bases such as sodium amide or lithium diisopropylamide (LDA). nih.gov
High Selectivity : PTC conditions can be fine-tuned to favor mono-alkylation over di-alkylation, a crucial factor when using dihaloalkane reagents. crdeepjournal.org
Milder Conditions : Reactions can often be run at lower temperatures and without the need for strictly anhydrous solvents. crdeepjournal.org
Environmental Benefits : The ability to use water and reduce the reliance on volatile organic solvents makes PTC an environmentally benign approach. nih.gov
The catalyst, TBAB, functions by forming a lipophilic ion pair with the enolate anion, [C₄H₉)₄N]⁺[C₆H₈O]⁻, which has greater solubility in the organic phase. This ion pair then reacts with 1,3-dibromopropane. The catalyst is regenerated and continues the cycle, requiring only a catalytic amount. rsc.org This catalytic cycle enhances reaction rates and can lead to high yields of the desired product. nih.gov
| Reactants | Base | Phase-Transfer Catalyst | Solvent System | Key Advantages | Reference |
|---|---|---|---|---|---|
| Cyclohexanone, 1,3-Dibromopropane | Solid or 50% aq. NaOH / K₂CO₃ | Tetrabutylammonium Bromide (TBAB) | Biphasic (e.g., Toluene/Water) or Solid-Liquid | High selectivity for mono-alkylation, use of inexpensive bases, milder conditions, environmentally friendly. | nih.govnih.govcrdeepjournal.orgrsc.org |
Reactivity and Transformational Pathways of 2 3 Bromopropyl Cyclohexanone
Intramolecular Cyclization Reactions
The proximity of the bromopropyl side chain to the cyclohexanone (B45756) ring facilitates intramolecular reactions, where the nucleophilic enolate of the ketone can attack the electrophilic carbon of the bromopropyl group.
One of the most significant intramolecular transformations of 2-(3-bromopropyl)cyclohexanone is its cyclization to form spirocyclic structures. This process is typically initiated by a base, which deprotonates the α-carbon of the cyclohexanone ring to generate a nucleophilic enolate.
The treatment of this compound with a base promotes an intramolecular SN2 reaction. The enolate formed attacks the carbon atom bearing the bromine atom, displacing the bromide ion and resulting in the formation of a new carbon-carbon bond. This process, known as intramolecular alkylation, leads to the synthesis of spiro[5.2]octan-7-one. The regioselectivity of the enolate formation (at the substituted or unsubstituted α-carbon) can influence the product distribution, though cyclization involving the substituted α-carbon is sterically more favorable. The choice of base and reaction conditions can be critical in optimizing the yield of the spirocyclic ketone.
| Reactant | Base | Product | Reaction Type |
| This compound | Strong Base (e.g., LDA, NaH) | Spiro[5.2]octan-7-one | Intramolecular Alkylation |
Under certain conditions, the enolate of this compound can undergo O-alkylation instead of C-alkylation, leading to the formation of a cyclic enol ether. This pathway competes with the formation of the spirocyclic ketone. The outcome of the reaction (C- vs. O-alkylation) is influenced by several factors, including the nature of the counter-ion, the solvent, and the electrophilicity of the alkylating agent (in this case, the intramolecular bromopropyl group). Harder electrophiles tend to favor O-alkylation, while softer electrophiles favor C-alkylation. reddit.com In the context of this intramolecular reaction, the tethered bromopropyl group acts as a soft electrophile, generally favoring the formation of the C-alkylated spirocyclic ketone. However, the possibility of enol ether formation as a minor product cannot be entirely ruled out, particularly with changes in reaction conditions that might alter the hardness of the electrophilic center or the nature of the enolate. reddit.compharmaxchange.info
| Reaction Pathway | Favored by | Product Type |
| C-alkylation | Softer electrophiles (e.g., alkyl bromides, iodides) | Spirocyclic Ketone |
| O-alkylation | Harder electrophiles (e.g., triflates, chlorides) | Cyclic Enol Ether |
Formation of Spirocyclic Ketones and Related Ring Systems
Intermolecular Reactions Involving the 3-Bromopropyl Moiety
In addition to intramolecular cyclization, the 3-bromopropyl side chain of this compound is susceptible to attack by external nucleophiles, leading to a variety of substitution products.
The carbon atom attached to the bromine is electrophilic and can be targeted by a range of nucleophiles in SN2 reactions.
Amines: Primary and secondary amines can act as nucleophiles, attacking the bromopropyl side chain to form the corresponding amino-substituted cyclohexanone derivatives. The reaction with primary amines can potentially lead to further alkylation, resulting in secondary and tertiary amines, and even quaternary ammonium salts if an excess of the haloalkane is present. chemguide.co.ukchemguide.co.uk
Cyanides: The cyanide ion (CN⁻), typically from a salt like potassium cyanide, is a potent nucleophile that can displace the bromide to form a nitrile. This reaction extends the carbon chain by one and introduces a versatile functional group that can be further transformed. pearson.comchemguide.co.uk
Hydroxides: Hydroxide ions can act as nucleophiles, leading to the substitution of the bromine atom to form the corresponding alcohol, 2-(3-hydroxypropyl)cyclohexanone. However, under basic conditions, the potential for competing elimination reactions (E2) exists, which would lead to the formation of an alkene. The balance between substitution and elimination is influenced by factors such as the strength and steric bulk of the base, the solvent, and the temperature.
| Nucleophile | Reagent Example | Product Functional Group | Potential Side Reactions |
| Amine | Ethylamine | Amino group | Multiple alkylations |
| Cyanide | Potassium Cyanide | Nitrile | - |
| Hydroxide | Sodium Hydroxide | Hydroxyl group | Elimination (E2) |
Nucleophilic Substitution Reactions
Mechanistic Considerations of SN2-type Pathways
The bimolecular nucleophilic substitution (SN2) reaction is a fundamental pathway in organic chemistry where a nucleophile attacks an electrophilic carbon, displacing a leaving group in a single, concerted step. wikipedia.org In the context of this compound, the most significant SN2-type pathway is an intramolecular reaction. This process is initiated by the formation of an enolate from the cyclohexanone ring under basic conditions. The enolate, a potent nucleophile, then attacks the electrophilic carbon atom of the propyl chain that is bonded to the bromine atom.
The mechanism proceeds through a "backside attack," where the nucleophilic enolate approaches the carbon-bromine bond at an angle of 180°. masterorganicchemistry.com As the new carbon-carbon bond forms, the carbon-bromine bond simultaneously breaks. wikipedia.orgmasterorganicchemistry.com This concerted process passes through a pentacoordinate transition state. wikipedia.org The rate of this reaction is dependent on the concentration of both the substrate (the alkyl halide) and the nucleophile (the enolate), exhibiting second-order kinetics. masterorganicchemistry.com A significant consequence of the SN2 mechanism is the inversion of stereochemistry at the electrophilic carbon center, a phenomenon known as Walden inversion. masterorganicchemistry.com In this intramolecular case, the reaction leads to the formation of a spirocyclic ketone, a class of compounds with significant synthetic interest. figshare.comchemrxiv.orgnih.govrsc.org
Elimination Reactions
In competition with substitution reactions, this compound can undergo elimination reactions, primarily through the E2 (bimolecular elimination) mechanism. This pathway is also favored by the presence of a strong base. libretexts.orglibretexts.org
In an E2 reaction, a base abstracts a proton from a carbon atom adjacent (beta) to the carbon bearing the leaving group (the bromine atom). libretexts.orgchemguide.co.uk This proton abstraction occurs concurrently with the departure of the bromide ion and the formation of a pi bond between the alpha and beta carbons, resulting in an alkene. libretexts.org For this compound, elimination can lead to the formation of various unsaturated cyclohexanone derivatives.
The regioselectivity of the elimination is often governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. libretexts.orgmasterorganicchemistry.com However, the use of bulky bases can favor the formation of the less substituted alkene (Hofmann product) due to steric hindrance. libretexts.org In the case of cyclohexyl systems, the stereochemistry of the E2 reaction is crucial; it requires an anti-periplanar arrangement of the beta-hydrogen and the leaving group, meaning they must be in the same plane and oriented in opposite directions (a 180° dihedral angle). libretexts.orgchemistrysteps.com This conformational requirement means that for elimination to occur, both the leaving group and the beta-hydrogen must typically be in axial positions on the cyclohexane (B81311) ring. libretexts.orgchemistrysteps.com
The competition between SN2 (leading to spirocyclization) and E2 (leading to unsaturation) pathways is a critical aspect of the reactivity of this compound. Several factors dictate which reaction pathway is favored. libretexts.orglibretexts.org
| Factor | Favors Substitution (SN2) | Favors Elimination (E2) | Rationale |
| Nucleophile/Base Character | Strong, non-bulky nucleophiles with low basicity (e.g., I⁻, RS⁻, CN⁻). libretexts.org | Strong, sterically hindered bases (e.g., potassium tert-butoxide) or strong, unhindered bases (e.g., OH⁻, OR⁻). libretexts.orglibretexts.orglibretexts.org | Strong nucleophiles are effective at attacking the electrophilic carbon. Strong bases are more effective at abstracting a proton. Steric bulk hinders nucleophilic attack, favoring elimination. libretexts.orglibretexts.org |
| Substrate Structure | Primary alkyl halides are most favorable; secondary halides show competition. masterorganicchemistry.comlumenlearning.com | Tertiary alkyl halides strongly favor elimination; secondary halides show competition. libretexts.orgchemguide.co.uk | Steric hindrance around the electrophilic carbon in secondary and tertiary halides impedes the backside attack required for SN2, making elimination more likely. libretexts.orglumenlearning.com |
| Solvent | Polar aprotic solvents (e.g., acetone, DMSO, DMF) enhance the strength of the nucleophile. lumenlearning.com | Solvents that encourage elimination include ethanol. libretexts.orgchemguide.co.uk | Polar aprotic solvents solvate the cation but not the nucleophile, increasing its reactivity. Ethanol can act as both a solvent and a base. |
| Temperature | Lower temperatures. lumenlearning.com | Higher temperatures. libretexts.orgchemguide.co.uk | Elimination reactions have a higher activation energy than substitution reactions and are entropically favored, so increasing the temperature provides the necessary energy and favors the elimination pathway. chemguide.co.uk |
| Concentration of Base | Lower concentrations. | Higher concentrations of a strong, non-nucleophilic base. libretexts.orgchemguide.co.uk | Since the E2 reaction is bimolecular with respect to the substrate and the base, a higher base concentration increases the rate of elimination. |
Transformations at the Cyclohexanone Carbonyl Group
The carbonyl group of the cyclohexanone ring is another reactive center, susceptible to a variety of transformations that expand the synthetic utility of the parent molecule.
Alpha-functionalization refers to reactions occurring at the carbon atom adjacent to the carbonyl group. The acidity of the alpha-hydrogens allows for the formation of an enolate intermediate in the presence of a base. This enolate is a key intermediate in many reactions. Besides the intramolecular SN2 reaction already discussed, this nucleophilic enolate can react with various external electrophiles. Such reactions allow for the introduction of new functional groups at the alpha-position, creating more complex molecular architectures. rsc.orgresearchgate.net
The carbonyl group of this compound can participate in condensation reactions, which are crucial for forming new carbon-carbon bonds.
Aldol (B89426) Condensation: In an Aldol condensation, the enolate of one cyclohexanone molecule acts as a nucleophile and attacks the electrophilic carbonyl carbon of a second cyclohexanone molecule. pearson.comyoutube.com This is typically carried out in the presence of a base. youtube.com The initial product is a β-hydroxy ketone (an "aldol" adduct). masterorganicchemistry.com Often, this intermediate undergoes subsequent dehydration, especially upon heating, to yield a thermodynamically stable α,β-unsaturated ketone. pearson.commasterorganicchemistry.com This self-condensation results in a larger, more complex structure. The reaction can also be a "crossed" Aldol condensation, where the cyclohexanone enolate reacts with a different aldehyde or ketone. iitk.ac.in
Knoevenagel Condensation: The Knoevenagel condensation is a variation of the Aldol reaction where the nucleophile is generated from an "active methylene" compound—a compound with two electron-withdrawing groups attached to a CH₂ group (e.g., malonic acid, ethyl acetoacetate). sigmaaldrich.comwikipedia.org In the presence of a weak base catalyst, the active methylene compound is deprotonated to form a stabilized carbanion. wikipedia.org This carbanion then attacks the carbonyl carbon of this compound. The resulting intermediate typically undergoes spontaneous dehydration to form a stable, conjugated product. sigmaaldrich.comwikipedia.orgnih.gov This reaction is highly efficient for creating C=C double bonds. nih.gov
Reductive Amination for Nitrogenous Derivatives
Reductive amination, also known as reductive alkylation, is a highly effective method for forming carbon-nitrogen bonds by converting a carbonyl group into an amine. masterorganicchemistry.comlibretexts.org The process involves the initial reaction of the ketone with an amine to form an imine or enamine intermediate, which is then reduced in a subsequent step or in situ to the corresponding amine. pearson.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which are favored for their selectivity in reducing the protonated imine intermediate over the starting ketone. masterorganicchemistry.comharvard.edu
For this compound, reductive amination can proceed via intermolecular or intramolecular pathways, leading to a diverse array of nitrogenous derivatives.
Intermolecular Reactions: In a typical intermolecular reaction, this compound can be reacted with a primary or secondary amine in the presence of a reducing agent. For instance, reaction with an amine like methylamine, followed by reduction, would yield the corresponding N-methyl secondary amine, while retaining the bromopropyl side chain for further functionalization. The reactivity is analogous to that of unsubstituted cyclohexanone, which readily undergoes reductive amination. pearson.com However, the presence of the substituent at the C-2 position may introduce steric hindrance, potentially affecting reaction rates compared to the parent ketone.
Intramolecular Cyclization: A more synthetically powerful application of reductive amination with this substrate involves intramolecular cyclization. masterorganicchemistry.com The bromopropyl side chain can first be converted to an amino group via substitution, for example, by reaction with ammonia (B1221849) or a primary amine. The resulting amino-ketone is a prime candidate for an intramolecular reductive amination. This cascade sequence—amination followed by in-situ cyclization and reduction—can generate fused heterocyclic ring systems. Specifically, the formation of an imine between the ketone and the newly introduced terminal amine, followed by reduction, would lead to the construction of an octahydrophenanthridine scaffold, a core structure found in various alkaloids.
| Reactant | Amine | Reducing Agent | Potential Product(s) | Reaction Type |
| This compound | Methylamine | NaBH₃CN | N-Methyl-2-(3-bromopropyl)cyclohexanamine | Intermolecular |
| This compound | Ammonia (followed by cyclization) | NaBH(OAc)₃ | Decahydrophenanthridine | Intramolecular |
| This compound | Benzylamine | H₂/Pd-C | N-Benzyl-2-(3-bromopropyl)cyclohexanamine | Intermolecular |
Cyanohydrin Formation and Other Carbonyl Additions
The electrophilic carbon of the carbonyl group in this compound is susceptible to nucleophilic attack by various reagents. Among the most significant carbonyl addition reactions is the formation of cyanohydrins.
Cyanohydrin Formation: This reaction involves the addition of a cyanide anion (CN⁻), typically from a source like hydrogen cyanide (HCN) or potassium cyanide (KCN), to the carbonyl carbon. openstax.orgpressbooks.pub The product is an α-hydroxy nitrile, known as a cyanohydrin. Unsubstituted cyclohexanone is known to form a cyanohydrin in good yield. openstax.orgpressbooks.pub However, steric hindrance around the carbonyl group can significantly impede this reaction. For instance, 2,2,6-trimethylcyclohexanone does not form a cyanohydrin, whereas the less hindered 2-methylcyclohexanone does. ekb.eg
For this compound, the substituent at the C-2 position is expected to influence the approach of the cyanide nucleophile. This steric effect may reduce the reaction rate compared to cyclohexanone. Furthermore, the addition of cyanide creates a new stereocenter at the C-1 position. Given the existing stereocenter at C-2, the reaction will produce a mixture of diastereomers. The facial selectivity of the nucleophilic attack will determine the ratio of these diastereomers.
Enzymatic methods, utilizing hydroxynitrile lyase (HNL) enzymes, can offer high stereoselectivity in the synthesis of chiral cyanohydrins from substituted cyclohexanones, providing a route to optically active products. ekb.eggoogle.com
| Substrate | Cyanide Source | Expected Product | Key Considerations |
| Cyclohexanone | KCN / H⁺ | 1-Hydroxycyclohexanecarbonitrile | Good yield, no stereoisomers formed. openstax.org |
| 2-Methylcyclohexanone | KCN / H⁺ | 1-Hydroxy-2-methylcyclohexanecarbonitrile | Forms a mixture of diastereomers. ekb.eg |
| This compound | HCN | 1-Hydroxy-2-(3-bromopropyl)cyclohexanecarbonitrile | Steric hindrance from the C-2 substituent may lower the yield; produces a mixture of diastereomers. |
Other Carbonyl Additions: Beyond cyanohydrin formation, the carbonyl group can undergo addition reactions with other nucleophiles. For example, Grignard reagents (R-MgBr) or organolithium compounds (R-Li) can add to the carbonyl to form tertiary alcohols. These reactions provide a pathway for introducing additional carbon-based substituents onto the cyclohexanone ring. The stereochemical outcome of such additions is also influenced by the existing C-2 substituent, often following models that predict the trajectory of nucleophilic attack on cyclic ketones.
Cascade and Multi-Component Reactions
The dual functionality of this compound makes it an excellent substrate for cascade (or domino) and multi-component reactions, which allow for the construction of complex molecular architectures in a single synthetic operation. scholaris.ca These processes are highly efficient as they combine several bond-forming events without isolating intermediates.
A plausible and powerful cascade reaction involves the initial formation of an enamine. Reaction of this compound with a secondary amine, such as pyrrolidine or morpholine, would generate an enamine intermediate. The nucleophilic enamine can then undergo an intramolecular SN2 reaction, attacking the electrophilic carbon of the bromopropyl side chain. This sequence results in the formation of a new carbon-carbon bond and the construction of a fused bicyclic system. Subsequent hydrolysis of the resulting iminium ion would yield a bicyclic ketone. This strategy, known as the Stork enamine alkylation, is a classic method for intramolecular cyclization.
A three-component reaction involving cyclohexanone, an arylamine, and a malonate derivative has been shown to produce tetrahydroindoles, demonstrating the utility of the cyclohexanone core in building fused nitrogen heterocycles. nih.gov By analogy, this compound could participate in similar multi-component reactions. For example, a reaction with a primary amine and another component could first engage the ketone, with the bromopropyl group acting as a tether or a reactive site for a subsequent cyclization step, leading to complex, polycyclic nitrogen-containing structures. nih.goveurekaselect.com
The development of such cascade reactions is a cornerstone of modern synthetic chemistry, enabling rapid access to molecular complexity from relatively simple starting materials. airo.co.in The unique structure of this compound positions it as a valuable building block for the synthesis of diverse fused heterocyclic frameworks. organic-chemistry.org
Mechanistic Investigations of 2 3 Bromopropyl Cyclohexanone Transformations
Detailed Mechanisms of Intramolecular Cyclization Processes
The principal transformation of 2-(3-bromopropyl)cyclohexanone in the presence of a base is an intramolecular cyclization to form spiro[5.2]octan-7-one. This process is a classic example of an intramolecular alkylation of a ketone enolate. The mechanism proceeds through two key steps:
Enolate Formation: The reaction is initiated by the deprotonation of an α-carbon adjacent to the carbonyl group by a base. In the case of this compound, two possible regioisomeric enolates can be formed: the kinetic enolate and the thermodynamic enolate. The choice of base and reaction conditions dictates which enolate is preferentially formed, a crucial factor for regioselectivity. quimicaorganica.orgbham.ac.ukstackexchange.com
Intramolecular Nucleophilic Substitution: The resulting enolate, a potent nucleophile, attacks the electrophilic carbon atom of the bromopropyl side chain. This intramolecular SN2 reaction displaces the bromide leaving group, leading to the formation of a new carbon-carbon bond and the closure of a six-membered ring, yielding the spirocyclic ketone. fiveable.mefiveable.me
Comparative Mechanistic Studies: Unimolecular vs. Bimolecular Pathways in Bromine Reactivity
The reactivity of the bromine atom in this compound can be expressed through different mechanistic pathways, primarily distinguished by their molecularity. youtube.comlibretexts.org
Unimolecular Pathway: The intramolecular cyclization described above is kinetically a unimolecular process. expii.comyoutube.com Although the initial deprotonation step is bimolecular (involving the ketone and the base), the rate-determining step for the cyclization itself involves a single molecule rearranging. This pathway is generally favored under conditions of high dilution, which minimizes the chances of intermolecular encounters.
Bimolecular Pathways: Under different conditions, particularly higher concentrations, bimolecular reactions can compete with or even dominate the intramolecular pathway. youtube.comlibretexts.org These intermolecular processes include:
Intermolecular Alkylation: The enolate of one molecule can act as a nucleophile and attack the bromopropyl side chain of another molecule. This leads to the formation of dimeric or polymeric products instead of the desired spirocycle.
Elimination (E2): If a strong, sterically hindered base is used, it can abstract a proton from the carbon adjacent to the bromine-bearing carbon, leading to the formation of an alkene via an E2 elimination pathway.
The preference for a unimolecular versus a bimolecular pathway is a classic example of the principles of reaction kinetics and can be controlled by adjusting reaction parameters like concentration and the nature of the base.
Identification and Characterization of Reactive Intermediates (e.g., Enolates)
The key reactive intermediate governing the transformations of this compound is the enolate ion. fiveable.mefiveable.me The structure and stability of this intermediate are paramount to the reaction's outcome. As the starting ketone is unsymmetrically substituted at the α-position, two distinct regioisomeric enolates can be formed upon deprotonation:
Kinetic Enolate: Formed by the removal of the more sterically accessible, but less acidic, proton at the C6 position. Its formation is faster and is favored by strong, bulky bases (like Lithium Diisopropylamide, LDA) at low temperatures (e.g., -78 °C) in aprotic solvents. quimicaorganica.orgstackexchange.commasterorganicchemistry.com
Thermodynamic Enolate: Formed by the removal of the more acidic proton at the substituted C2 position. This enolate leads to a more substituted, and therefore more stable, double bond. Its formation is favored under conditions that allow for equilibration, such as higher temperatures, weaker bases, and the presence of a protic solvent or excess ketone. bham.ac.ukstackexchange.com
The characterization of these enolates is typically done indirectly through the analysis of the final products or by trapping experiments. The choice between kinetic and thermodynamic control is a powerful tool for directing the regioselectivity of the cyclization. masterorganicchemistry.com
Stereoselectivity and Regioselectivity in Complex Transformations
Regioselectivity: As discussed previously, the regioselectivity of the cyclization is directly controlled by the choice of enolate.
Kinetic Control (e.g., LDA, THF, -78°C): Deprotonation at C6 leads to the formation of an enolate that would result in a bridged ring system upon cyclization, a process that is often sterically demanding.
Thermodynamic Control (e.g., NaH, THF, reflux): Deprotonation at C2 generates the more stable enolate, which upon cyclization, forms the spiro[5.2]octan-7-one skeleton. This is generally the more favorable pathway for forming the spirocycle. bham.ac.ukstackexchange.com
The conditions for selective enolate formation are summarized in the table below. bham.ac.ukntu.edu.sg
| Factor | Conditions for Kinetic Enolate | Conditions for Thermodynamic Enolate |
| Base | Strong, bulky, non-equilibrating (e.g., LDA) | Weaker, equilibrating (e.g., NaH, t-BuOK) |
| Temperature | Low (e.g., -78 °C) | Higher (e.g., Room Temp. to reflux) |
| Solvent | Aprotic (e.g., THF) | Protic or Aprotic |
| Reaction Time | Short | Long |
Stereoselectivity: The intramolecular cyclization creates a spirocenter at C2 of the original cyclohexanone (B45756) ring. If the cyclohexanone ring itself contains pre-existing stereocenters, the formation of this new spiro-center can lead to diastereomers. The stereoselectivity of the ring-closing step is influenced by the conformation of the transition state. The molecule will adopt a transition state geometry that minimizes steric interactions. For instance, the bulky cyclohexyl ring and the forming six-membered ring will orient themselves to reduce steric strain, potentially leading to a preferred diastereomer. The development of stereoselective methods for synthesizing spirocycles is a significant area of modern organic chemistry. mdpi.comrsc.orgrsc.org
Applications of 2 3 Bromopropyl Cyclohexanone in Advanced Organic Synthesis
As a Key Building Block for Complex Molecular Architectures
The strategic placement of the ketone and the bromoalkyl chain within the same molecule allows for elegant and efficient construction of intricate cyclic systems that would otherwise require lengthy, multi-step synthetic sequences.
The ability of 2-(3-bromopropyl)cyclohexanone to undergo intramolecular cyclization is a cornerstone of its utility in constructing complex carbocyclic frameworks. Upon treatment with a base, the ketone is deprotonated to form an enolate, which can then act as an internal nucleophile, attacking the electrophilic carbon atom of the bromopropyl side chain. This intramolecular alkylation can proceed via two distinct pathways depending on which alpha-carbon of the cyclohexanone (B45756) is deprotonated.
Fused-Ring Systems: Deprotonation at the more substituted C2 position generates an enolate that, through a 5-exo-tet cyclization, attacks the terminal carbon of the propyl chain. This process forges a new five-membered ring fused to the original cyclohexane (B81311) ring, resulting in a bicyclo[4.3.0]nonan-1-ol core after initial cyclization and subsequent workup.
Spirocyclic Systems: Alternatively, deprotonation at the C6 position can lead to the formation of a different enolate. An intramolecular nucleophilic attack from this position onto the carbon bearing the bromine would, in principle, lead to a seven-membered ring. However, a more synthetically valuable transformation involves a rearrangement or a different mode of cyclization to create spirocyclic systems. For instance, base-induced cyclization can lead to the formation of spiro[2.5]octan-4-one derivatives. Spirocycles are three-dimensional structures present in numerous natural products and are highly sought after in drug discovery. unimi.itrsc.org The synthesis of spiro compounds often presents a significant challenge for organic chemists due to their inherent structural complexity and conformational rigidity. unimi.it
The choice of base and reaction conditions can influence the regioselectivity of the enolate formation and, consequently, the final product distribution between the fused and spirocyclic systems.
Table 1: Potential Cyclization Products from this compound
| Starting Material | Reagents | Major Product Type | Resulting Core Structure |
|---|---|---|---|
| This compound | Base (e.g., NaH, LDA) | Fused-Ring System | Bicyclo[4.3.0]nonane |
This table presents potential outcomes based on general principles of intramolecular alkylation of keto-halides.
The electrophilic nature of the bromopropyl chain makes this compound an excellent precursor for the synthesis of various nitrogen-containing heterocyclic compounds. These structures are ubiquitous in pharmaceuticals and biologically active compounds. The general strategy involves the initial displacement of the bromide ion by a nitrogen nucleophile, followed by a subsequent intramolecular cyclization reaction involving the ketone functionality.
For instance, reaction with ammonia (B1221849) would yield 2-(3-aminopropyl)cyclohexanone. This intermediate can cyclize to form a tetrahydropyrido[1,2-a]azepine ring system after dehydration and reduction. The synthesis of nitrogen heterocycles through such catalytic dehydrative cyclizations is a significant area of research. pitt.edu Various catalytic systems have been developed to facilitate the formation of C-N bonds and subsequent ring closure. mdpi.com
Furthermore, more complex nitrogen heterocycles, such as quinolines, can be synthesized. For example, the reaction of this compound with an aniline (B41778) derivative could lead to an intermediate that, under appropriate conditions (e.g., acid catalysis, oxidation), cyclizes and aromatizes to form a tetrahydroacridine skeleton, which is a core structure in many bioactive compounds. nih.govorganic-chemistry.orgnih.gov
Table 2: Examples of Nitrogen Heterocycles Derived from this compound
| Nitrogen Source | Intermediate | Final Heterocyclic System (Example) |
|---|---|---|
| Ammonia (NH₃) | 2-(3-Aminopropyl)cyclohexanone | Tetrahydropyrido[1,2-a]azepine |
| Primary Amine (R-NH₂) | 2-(3-(Alkylamino)propyl)cyclohexanone | N-Alkyl-tetrahydropyrido[1,2-a]azepine |
Utility in Total Synthesis Campaigns
The unique ability of this compound to rapidly generate molecular complexity makes it a valuable tool in the total synthesis of natural products and their bioactive analogues.
Many natural products possess intricate fused or spirocyclic ring systems that are challenging to construct. Building blocks like this compound provide an efficient entry point to these core structures. For example, the bicyclo[4.3.0]nonane skeleton, accessible from this starting material, is a feature of numerous sesquiterpenoids and other natural products. Similarly, spirocyclic ketones are key intermediates in the synthesis of alkaloids and other complex molecules. nih.govnih.gov
While specific total syntheses employing this compound are not extensively documented in readily available literature, the synthetic strategies employed for related structures highlight its potential. The synthesis of cyclopropyl-fused cyclohexane nucleosides, for instance, relies on the stereoselective manipulation of functionalized cyclohexanone derivatives. mdpi.com The enantioselective preparation of such building blocks is crucial for accessing optically active natural products.
The general strategy involves using the bromopropylcyclohexanone core to build a key part of the target molecule's carbon skeleton early in the synthesis. Subsequent functional group transformations and ring modifications can then be used to complete the synthesis. The presence of the ketone provides a handle for a wide range of reactions, including Wittig reactions, Baeyer-Villiger oxidations, and various nucleophilic additions, further increasing its versatility in a total synthesis campaign.
Development of Specialized Organic Materials and Ligands
The reactivity of this compound also lends itself to the development of functional polymers and specialized ligands for catalysis.
The terminal bromide can serve as an initiation site for certain types of polymerization or as a point of attachment to a pre-existing polymer backbone. For example, it can be used in atom transfer radical polymerization (ATRP) to grow polymer chains from the cyclohexanone core. The resulting polymers, containing cyclohexanone moieties, may exhibit unique physical properties. Functionalized polymers are a significant class of materials with applications ranging from catalysis to drug delivery. routledge.com The synthesis of functional polyolefins can be achieved through methods like ring-opening metathesis polymerization (ROMP) of functionalized cyclic monomers. rsc.org
Furthermore, the structure of this compound is well-suited for the synthesis of polydentate ligands for transition metal catalysis. The ketone can be converted into an imine or an amine, and the propyl chain can be further functionalized. For example, reaction with a diamine could lead to a tridentate ligand capable of coordinating with various metal centers. The synthesis of transition metal complexes with Schiff base ligands derived from cyclohexanone and other amines is a well-established field. researchgate.net Such complexes have applications in various catalytic transformations, including oxidation and reduction reactions. The design of tetradentate amidate ligands for selective oxidation catalysis showcases the importance of incorporating multiple coordinating sites into a rigid scaffold. nih.gov
Conclusion and Future Research Perspectives
Current Understanding and Identified Research Gaps
Currently, 2-(3-Bromopropyl)cyclohexanone is recognized as a key precursor for the synthesis of bicyclo[4.3.0]nonane derivatives through intramolecular cyclization. This transformation is a cornerstone of its application, providing a straightforward route to a structural motif present in numerous natural products and biologically active molecules. mdpi.com The reactivity of the α-halo ketone functionality is also a subject of study, with known reactions including nucleophilic substitution and reduction. wikipedia.orgnih.gov
However, a significant research gap exists in the comprehensive characterization of its reactivity profile. While intramolecular alkylation is a known pathway, a detailed investigation into the factors controlling the stereoselectivity of this cyclization is lacking. Furthermore, the exploration of its participation in other reaction types, such as cross-coupling reactions or its use as a substrate for enzymatic transformations, remains largely unexplored. There is a need for more in-depth studies on the influence of various reaction conditions on the outcomes of its transformations.
Opportunities for Novel Methodological Development
The structure of this compound presents several opportunities for the development of new synthetic methods. The bifunctional nature of the molecule, possessing both an electrophilic alkyl halide and a ketone, makes it an ideal candidate for tandem or domino reactions. nih.gov For instance, a one-pot procedure involving an initial nucleophilic substitution at the bromopropyl chain followed by an intramolecular aldol (B89426) condensation could lead to complex polycyclic systems.
Furthermore, the development of catalytic asymmetric methods for the synthesis and transformation of this compound would be a significant advancement. Chiral catalysts could be employed to control the stereochemistry of the intramolecular cyclization, providing enantiomerically enriched bicyclo[4.3.0]nonan-1-ones. This would be of particular interest for the synthesis of chiral natural products and pharmaceuticals.
Another area ripe for development is the use of this compound in the synthesis of spirocyclic compounds. Reactions with difunctional nucleophiles could lead to the formation of spiro-heterocycles, a structural motif of increasing importance in medicinal chemistry. nih.gov
Broader Implications in Synthetic Chemistry and Interdisciplinary Research
The study of this compound and its derivatives has broader implications for the field of synthetic chemistry. The insights gained from its reactivity can be applied to the design of other bifunctional building blocks for the synthesis of complex molecules. The development of novel cyclization strategies using this and similar substrates contributes to the ever-expanding toolkit of the synthetic organic chemist.
Beyond the confines of traditional organic synthesis, the derivatives of this compound could find applications in interdisciplinary research. For example, the bicyclo[4.3.0]nonane core is found in various natural products with interesting biological activities. mdpi.comnih.govacs.org By providing efficient access to this scaffold, the study of this compound can facilitate the synthesis of natural product analogues for structure-activity relationship studies. This, in turn, could lead to the discovery of new therapeutic agents. The potential for creating novel materials with unique properties through polymerization or incorporation into larger supramolecular assemblies also presents an exciting avenue for future exploration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
